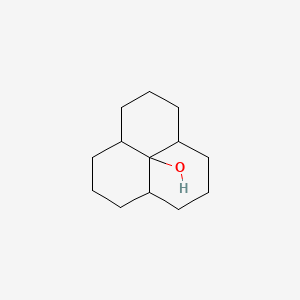
Dodecahydro-9bh-phenalen-9b-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecahydro-9bh-phenalen-9b-ol is a chemical compound with the molecular formula C13H22O It is a saturated polycyclic alcohol, which means it contains multiple interconnected carbon rings and a hydroxyl group (-OH)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dodecahydro-9bh-phenalen-9b-ol typically involves the hydrogenation of phenalen-9b-ol. This process can be carried out using a palladium catalyst under high pressure and temperature conditions. The reaction is as follows:
[ \text{Phenalen-9b-ol} + 6H_2 \xrightarrow{\text{Pd catalyst}} \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and hydrogen flow rate, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dodecahydro-9bh-phenalen-9b-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: Further hydrogenation can lead to the formation of fully saturated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of dodecahydro-9bh-phenalen-9-one.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives or amines.
Aplicaciones Científicas De Investigación
Dodecahydro-9bh-phenalen-9b-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which dodecahydro-9bh-phenalen-9b-ol exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Dodecahydro-9-boraphenalene: Similar in structure but contains a boron atom instead of a hydroxyl group.
Perhydro-9b-boraphenalene: Another boron-containing analog.
1,2,3,3a,4,5,6,6a,7,8,9,9a-dodecahydrophenalen-9b-ol: A closely related compound with slight structural variations.
Uniqueness
Dodecahydro-9bh-phenalen-9b-ol is unique due to its specific polycyclic structure and the presence of a hydroxyl group, which imparts distinct chemical and physical properties. These properties make it valuable for various applications, particularly in the synthesis of complex organic molecules and the study of polycyclic systems.
Propiedades
Número CAS |
69087-94-1 |
|---|---|
Fórmula molecular |
C13H22O |
Peso molecular |
194.31 g/mol |
Nombre IUPAC |
1,2,3,3a,4,5,6,6a,7,8,9,9a-dodecahydrophenalen-9b-ol |
InChI |
InChI=1S/C13H22O/c14-13-10-4-1-5-11(13)7-3-9-12(13)8-2-6-10/h10-12,14H,1-9H2 |
Clave InChI |
CGXWFXFSNKASOW-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCCC3C2(C(C1)CCC3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


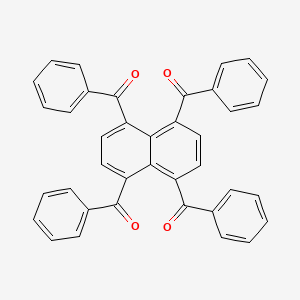
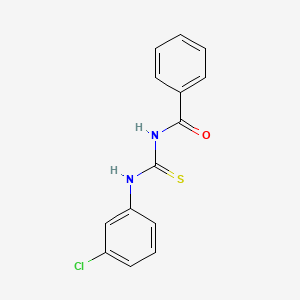
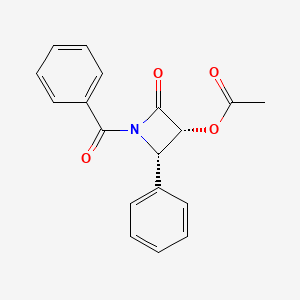
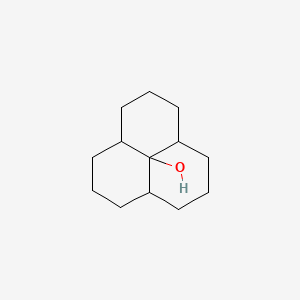


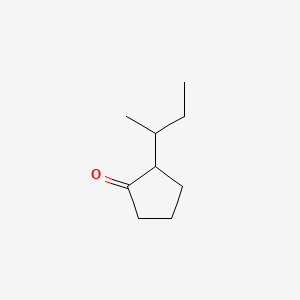


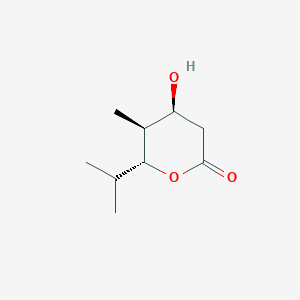

![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B13813665.png)
![[4-(3-Chlorobenzo[b]thiophen-2-yl)-2,3-dichlorophenoxy]acetic acid](/img/structure/B13813668.png)

